tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate
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Overview
Description
tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate is a complex organic compound that belongs to the class of thienodiazepines. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,4]diazepine core, a chlorophenyl group, and a tert-butyl ester moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, esterification reagents, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate can be compared with other thienodiazepine derivatives, such as:
JQ1: A well-known thienodiazepine that acts as a BET bromodomain inhibitor.
Indole derivatives: Compounds with similar biological activities but different core structures. The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Properties
Molecular Formula |
C21H23ClN2O3S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-3-yl]acetate |
InChI |
InChI=1S/C21H23ClN2O3S/c1-11-12(2)28-20-17(11)18(13-6-8-14(22)9-7-13)23-15(19(26)24-20)10-16(25)27-21(3,4)5/h6-9,15H,10H2,1-5H3,(H,24,26) |
InChI Key |
PKKLUYDBOVKXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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